Biotin-H10

Description

Properties

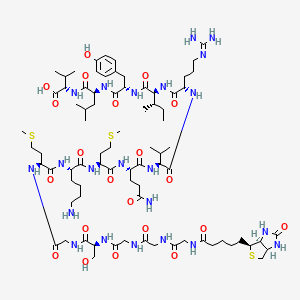

Molecular Formula |

C79H132N22O21S3 |

|---|---|

Molecular Weight |

1822.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C79H132N22O21S3/c1-11-44(8)65(76(119)96-53(34-45-21-23-46(103)24-22-45)73(116)95-52(33-41(2)3)74(117)99-64(43(6)7)77(120)121)100-71(114)48(18-16-30-84-78(82)83)94-75(118)63(42(4)5)98-72(115)49(25-26-57(81)104)92-70(113)51(28-32-124-10)93-68(111)47(17-14-15-29-80)91-69(112)50(27-31-123-9)89-62(109)38-88-67(110)54(39-102)90-61(108)37-87-60(107)36-86-59(106)35-85-58(105)20-13-12-19-56-66-55(40-125-56)97-79(122)101-66/h21-24,41-44,47-56,63-66,102-103H,11-20,25-40,80H2,1-10H3,(H2,81,104)(H,85,105)(H,86,106)(H,87,107)(H,88,110)(H,89,109)(H,90,108)(H,91,112)(H,92,113)(H,93,111)(H,94,118)(H,95,116)(H,96,119)(H,98,115)(H,99,117)(H,100,114)(H,120,121)(H4,82,83,84)(H2,97,101,122)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-/m0/s1 |

InChI Key |

VQQQXJOCOBPODG-BXVVTXFQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Biotin-H10 on Anterior Gradient 2 (AGR2): A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Biotin-H10, a specific peptide-based inhibitor of the cancer-associated protein, Anterior Gradient 2 (AGR2). The content herein is intended for researchers, scientists, and drug development professionals engaged in oncology and protein-protein interaction studies.

Executive Summary

Anterior Gradient 2 (AGR2) is a protein disulfide isomerase frequently overexpressed in various adenocarcinomas, where its extracellular form (eAGR2) is correlated with poor prognosis and metastasis.[1] this compound is a high-affinity peptide inhibitor of AGR2 that has demonstrated potential as both a diagnostic tool and a therapeutic agent.[1][2][3][4][5][6] This document elucidates the binding mechanism of this compound to AGR2, its impact on cancer cell viability and migration, and its modulatory effects on key oncogenic signaling pathways. All data and methodologies are derived from peer-reviewed research.

This compound: A Specific High-Affinity Ligand for AGR2

This compound is the N-terminally biotinylated version of the H10 peptide (sequence: MKMQVRIYLV), which was identified through mRNA display from a vast library of over 10¹¹ peptides.[1][3][6][7] The biotin moiety serves as a practical tool for experimental applications, such as immobilization on streptavidin-coated surfaces for binding assays, and is not directly involved in the inhibitory mechanism.[2]

Binding Affinity and Specificity

This compound exhibits a high affinity for AGR2, with a dissociation constant (KD) reported to be approximately 6.4 nM.[1][2][4][5][6][8] Further detailed analysis using Surface Plasmon Resonance (SPR) has revealed a complex binding mechanism with two apparent affinities: a high-affinity binding mode at 7.5 nM (± 1.3) and a lower-affinity mode at 820 nM (± 130).[2][8] This suggests a multi-step interaction, potentially related to the dimeric nature of AGR2. Importantly, the H10 peptide shows no significant binding to the closely related protein AGR3, highlighting its specificity.[2][8]

Mechanism of Action: Interference with AGR2 Homodimerization

The primary mechanism of action of H10 is its ability to bind to the homodimer of AGR2.[8] This interaction is crucial for its inhibitory function. Mutational studies have indicated that the glutamic acid residue at position 60 (E60) of AGR2, which is important for dimerization, is also critical for the high-affinity binding of H10.[8] By binding to the interface of the AGR2-AGR2 homodimer, H10 is thought to disrupt the function of eAGR2, preventing it from interacting with extracellular factors that regulate cell proliferation and migration.[8]

Quantitative Analysis of this compound Activity

The inhibitory effects of the H10 peptide have been quantified in various functional assays, as summarized in the tables below.

Table 1: Binding Affinity of H10 to AGR2

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 6.4 nM | mRNA Display | [1][4][8] |

| High-Affinity KD | 7.5 nM (± 1.3) | SPR | [2][8] |

| Low-Affinity KD | 820 nM (± 130) | SPR | [2][8] |

Table 2: Functional Inhibition by H10 Peptide

| Assay | Parameter | Value | Cell Lines | Reference |

| Cell Viability | IC50 | 9-12 µM | Cancer cell lines | [1][2][4] |

| Cell Migration | Effective Concentration | 10 µg/mL | Breast and prostate cancer cells | [1][2][4] |

Downstream Signaling Pathways Modulated by this compound

Inhibition of AGR2 by the H10 peptide has been shown to impact key signaling pathways implicated in cancer progression, namely the EGFR and HIPPO pathways.

Downregulation of EGFR Phosphorylation

Treatment of PC3 prostate cancer cells with 10 µM H10 for 16 hours resulted in a notable decrease in the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at tyrosine 1068 (p-EGFR-Y1068).[3] This suggests that H10-mediated inhibition of AGR2 interferes with the activation of the EGFR signaling cascade.

Modulation of the HIPPO Pathway

The same study also investigated the effect of H10 on the HIPPO pathway effector, Yes-associated protein 1 (YAP1).[3] The data indicates that H10 disrupts the HIPPO pathway, which is consistent with the observed decreases in cell viability and migration.[3]

Signaling Pathway Diagram

References

- 1. Characterization of the AGR2 Interactome Uncovers New Players of Protein Disulfide Isomerase Network in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. arp1.com [arp1.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biotin-H10 Peptide and its Binding Affinity for Anterior Gradient 2 (AGR2)

This technical guide provides a comprehensive overview of the this compound peptide, its specific binding affinity for the cancer-associated protein Anterior Gradient 2 (AGR2), and the methodologies used for its characterization. This document is intended to serve as a detailed resource for professionals in the fields of cancer research, molecular biology, and drug development.

Introduction to AGR2 and the H10 Peptide

Anterior Gradient 2 (AGR2) is a protein disulfide isomerase primarily located in the endoplasmic reticulum (ER) where it is involved in protein folding.[1][2] Its expression is often deregulated in various cancers, and the extracellular form of AGR2 (eAGR2) has been correlated with poor prognosis, making it a significant biomarker and therapeutic target.[3][4] The H10 peptide was identified from a highly complex mRNA display library as a strong binding partner for AGR2.[4][5] Its biotinylated form, this compound, serves as a valuable tool for research and diagnostic applications.[3]

This compound Peptide: Sequence and Properties

This compound is the N-terminally biotinylated version of the H10 peptide.[3] The biotin moiety allows for strong and specific binding to streptavidin-based detection systems. The core H10 peptide sequence is MKMQVRIYLV, which is separated from the biotin by a Gly-Gly-Gly-Ser-Gly (GGGSG) linker.[6]

| Property | Description | Source(s) |

| Full Sequence | Biotin-Gly-Gly-Gly-Ser-Gly-Met-Lys-Met-Gln-Val-Arg-Ile-Tyr-Leu-Val-OH | [6],[7] |

| Core H10 Sequence | MKMQVRIYLV | [3] |

| Modification | N-terminal Biotinylation | [3],[7] |

| Molecular Weight | 1822.26 Da | [3],[7] |

| Purity | >95% by HPLC | [3],[7] |

Binding Affinity and Kinetics of this compound for AGR2

The interaction between the H10 peptide and AGR2 is characterized by high affinity. The binding kinetics have been extensively studied, primarily using Surface Plasmon Resonance (SPR), revealing a complex interaction model.[4][8] The H10 peptide has also demonstrated the ability to inhibit cancer cell viability and migration.[3][5]

| Parameter | Value | Method | Comments | Source(s) |

| Binding Constant (KD) | 6.4 nM | Surface Plasmon Resonance | Represents a high-affinity interaction. | [3],[5],[7] |

| Two-Stage Binding Model | High Affinity: 7.5 nM (± 1.3)Low Affinity: 820 nM (± 130) | Surface Plasmon Resonance | Suggests a complex binding mechanism, potentially related to AGR2's dimeric state.[4][8] | [4] |

| IC50 (Cell Viability) | 9-12 µM | Cell-based assay | Demonstrates the peptide's ability to inhibit cancer cell viability. | [5],[4] |

Experimental Protocols

mRNA Display for H10 Peptide Identification

The H10 peptide was originally identified from a library of over 1011 unique peptides using mRNA display. This technique allows for the selection of peptides with desired properties, such as high affinity and serum stability.[4]

Caption: Workflow for H10 peptide discovery using mRNA display.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure real-time biomolecular interactions. The following protocol is a synthesized methodology based on the characterization of the H10-AGR2 interaction.[4][8]

Objective: To determine the binding constant (KD) of AGR2 to the immobilized this compound peptide.

Materials:

-

SPR instrument (e.g., Biacore)

-

Streptavidin-coated sensor chip

-

This compound peptide

-

Recombinant AGR2 protein (ligand)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl)

Procedure:

-

Chip Preparation: Prime the streptavidin-coated sensor chip with running buffer.

-

Peptide Immobilization: Inject the this compound peptide over one of the flow cells. The biotin tag will facilitate its capture by the streptavidin on the sensor surface. A reference flow cell should be left unmodified or blocked to subtract non-specific binding.

-

Ligand Injection: Inject varying concentrations of recombinant AGR2 protein (e.g., from 0 nM to 4 µM) over both the H10-immobilized and reference flow cells at a constant flow rate.[4][8]

-

Data Collection: Monitor the change in the SPR signal (measured in Response Units, RU) over time. This includes an association phase during AGR2 injection and a dissociation phase during buffer flow.

-

Regeneration: After each cycle, inject a regeneration solution to remove the bound AGR2, preparing the surface for the next injection.

-

Data Analysis:

-

Subtract the reference cell signal from the active cell signal to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding or a two-state model) using the instrument's analysis software.[8]

-

The software calculates the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

H10-based Enzyme-Linked Immunosorbent Assay (ELISA)

The H10 peptide can be used as a capture agent in an ELISA to detect and quantify eAGR2 in biological samples like cell culture media.[3][5]

Procedure Outline:

-

Coating: Coat a microplate with streptavidin.

-

Capture: Add this compound peptide to the wells, allowing it to bind to the streptavidin.

-

Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

-

Sample Incubation: Add the samples containing unknown amounts of eAGR2.

-

Detection: Add a primary antibody against AGR2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.

-

Measurement: Measure the absorbance using a plate reader and quantify the eAGR2 concentration by comparing it to a standard curve.

AGR2 Signaling Pathways and Modulation by H10

AGR2 is implicated in numerous signaling pathways that are crucial for cancer progression.[1][9] By binding to AGR2, the H10 peptide can inhibit its functions, such as promoting cell migration.[3]

Caption: Key signaling pathways involving AGR2.

AGR2 promotes cancer development through various mechanisms:

-

Cell Proliferation and Growth: It regulates the Hippo pathway co-activator YAP-1 and amphiregulin (AREG), which activates the EGFR signaling pathway.[1][10] It also acts as an inhibitor of the p53 tumor suppressor.[1]

-

Tumor Progression and Drug Resistance: AGR2 can induce glycolysis through the MUC1/HIF-1α pathway.[9]

-

Invasion and Metastasis: AGR2 maintains the epithelial phenotype by preventing the activation of TGF-β, which is involved in the epithelial-mesenchymal transition (EMT).[10] It also promotes cell dissemination by activating cathepsins B and D and regulating the mTORC2 pathway.[2][10]

The H10 peptide, by binding to eAGR2, has been shown to inhibit cancer cell migration, suggesting its potential to interfere with these metastatic processes.[3]

References

- 1. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. arp1.com [arp1.com]

- 4. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer [frontiersin.org]

Biotin-H10: A High-Affinity Probe for Interrogating AGR2 Function In Vitro

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anterior Gradient 2 (AGR2) is a protein disulfide isomerase predominantly located in the endoplasmic reticulum (ER) where it plays a crucial role in protein folding.[1] Emerging evidence has implicated AGR2 as a significant factor in oncogenesis, with its overexpression correlated with the progression, metastasis, and poor prognosis of numerous cancers, including breast, prostate, lung, and pancreatic cancer.[2][3] AGR2 exerts its influence through both intracellular and extracellular mechanisms, participating in a complex network of signaling pathways that govern cell proliferation, survival, and migration.[1] The development of specific tools to probe AGR2 function is therefore of paramount importance for both basic research and the development of novel cancer therapeutics.

This technical guide details the use of Biotin-H10, a high-affinity biotinylated peptide inhibitor of AGR2, as a versatile tool for studying the in vitro functions of this oncoprotein.[4] this compound is the N-terminal biotinylated version of the H10 peptide, which was identified through mRNA display and binds to AGR2 with high specificity.[5] This guide provides an overview of AGR2's role in key signaling pathways, quantitative data on the this compound:AGR2 interaction, and detailed protocols for key in vitro applications.

Data Presentation: Quantitative Analysis of the this compound and AGR2 Interaction

The H10 peptide, and by extension this compound, has been quantitatively characterized to be a potent and specific binder of AGR2. The following tables summarize the key quantitative data from in vitro studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 6.4 nM | Surface Plasmon Resonance (SPR) | [4] |

| High-Affinity Binding Mode (KD) | 7.5 nM (±1.3) | Surface Plasmon Resonance (SPR) | [6] |

| Low-Affinity Binding Mode (KD) | 820 nM (±130) | Surface Plasmon Resonance (SPR) | [6] |

| Table 1: Binding Affinity of H10 Peptide to AGR2. |

| Cell Line | IC50 of H10 | Assay | Reference |

| Breast Cancer Cells | 9-12 µmoles/L | Cell Viability Assay | [4] |

| Prostate Cancer Cells | 9-12 µmoles/L | Cell Viability Assay | [4] |

| Table 2: Inhibitory Concentration (IC50) of H10 on Cancer Cell Viability. |

| Cell Line | Effective Concentration of H10 | Assay | Reference |

| Breast Cancer Cells | 10 µg/ml | Oris™ Cell Migration Assay | [4] |

| Prostate Cancer Cells | 10 µg/ml | Oris™ Cell Migration Assay | [4] |

| Table 3: Effective Concentration of H10 for Inhibition of Cancer Cell Migration. |

AGR2 Signaling Pathways and the Impact of this compound Inhibition

AGR2 is known to modulate several critical signaling pathways implicated in cancer. This compound, by binding to and inhibiting AGR2, provides a powerful tool to dissect these pathways. The primary known targets of AGR2 are the Epidermal Growth Factor Receptor (EGFR) and the Hippo-YAP signaling pathways.

AGR2 and the EGFR Signaling Pathway

AGR2 has been shown to be a critical regulator of EGFR signaling by facilitating its translocation from the ER to the plasma membrane.[7] This leads to the activation of downstream pro-survival and proliferative signals. Inhibition of AGR2 with this compound is expected to sequester EGFR in the ER, thereby attenuating downstream signaling.

AGR2 and the Hippo-YAP Signaling Pathway

AGR2-induced EGFR signaling also leads to the activation of the Hippo signaling coactivator YAP1.[7] In the canonical Hippo pathway, the kinase LATS1/2 phosphorylates YAP1, leading to its cytoplasmic retention and inactivation. By inhibiting the upstream activation of this pathway via AGR2, this compound is expected to result in an increase in phosphorylated (inactive) YAP1.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study AGR2 function.

Protocol 1: AGR2 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of AGR2 in solution, using this compound as the capture reagent.

Materials:

-

96-well streptavidin-coated microtiter plates

-

This compound peptide

-

Recombinant AGR2 protein (for standard curve)

-

Wash Buffer: 25 mM Tris-buffered saline (TBS), 0.1% Bovine Serum Albumin (BSA), 0.05% Tween-20, protease inhibitors

-

Blocking Buffer: 5% BSA in Wash Buffer

-

Primary antibody: Anti-AGR2 antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

-

Stop Solution: 2 M Sulfuric Acid

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Preparation:

-

Incubate the streptavidin-coated plate with 1 µg of this compound per well (dissolved in Wash Buffer) for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with 200 µL of Blocking Buffer per well for 30 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Sample Incubation:

-

Prepare a standard curve of recombinant AGR2 in Wash Buffer (e.g., 0, 4, 12, 37, 111, 333, 1000, 3000 ng/mL).

-

Add 100 µL of standards and samples to the wells in triplicate.

-

Incubate for 2 hours at 37°C.

-

Wash the plate three times with Wash Buffer.

-

-

Antibody Incubation:

-

Add 100 µL of diluted anti-AGR2 primary antibody to each well and incubate for 2 hours at 37°C.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Detection:

-

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm on a plate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of recombinant AGR2.

-

Determine the concentration of AGR2 in the samples by interpolating their absorbance values from the standard curve.

-

Protocol 2: this compound Pull-Down Assay for Identification of AGR2 Interacting Proteins

This protocol provides a general framework for using this compound to pull down AGR2 and its interacting partners from cell lysates for subsequent analysis by mass spectrometry.

Materials:

-

This compound peptide

-

Control biotinylated peptide (scrambled sequence)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt/low-pH buffer)

-

Cell culture plates and reagents

-

Mass spectrometer

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required for the experiment.

-

Lyse cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

-

Bait Immobilization:

-

Wash the streptavidin beads/resin with Wash Buffer.

-

Incubate the beads/resin with this compound or the control peptide for 1-2 hours at 4°C with rotation to immobilize the bait.

-

Wash the beads/resin to remove unbound peptide.

-

-

Pull-Down:

-

Incubate the cell lysate with the this compound-conjugated beads and control beads overnight at 4°C with rotation.

-

Wash the beads extensively with Wash Buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry, boiling in SDS-PAGE sample buffer is a common method.

-

-

Analysis by Mass Spectrometry:

-

Run the eluates on an SDS-PAGE gel and perform an in-gel digest.

-

Alternatively, perform an in-solution digest of the eluates.

-

Analyze the digested peptides by LC-MS/MS.

-

Identify the proteins that specifically interact with AGR2 by comparing the results from the this compound pull-down to the control pull-down.

-

Conclusion

This compound is a powerful and specific tool for the in vitro investigation of AGR2 function. Its high affinity and the versatility of the biotin tag allow for its use in a range of applications, from quantitative ELISAs to the identification of novel protein-protein interactions through pull-down assays. By enabling the targeted inhibition of AGR2, this compound facilitates the detailed study of its role in critical signaling pathways, providing valuable insights for cancer research and the development of new therapeutic strategies. This guide provides a solid foundation for researchers to incorporate this compound into their experimental workflows to further unravel the complex biology of AGR2.

References

- 1. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. LATS2-mediated YAP1 phosphorylation is involved in HCC tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Structural Basis of Biotin-H10 Inhibition of Anterior Gradient 2 (AGR2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of the inhibition of Anterior Gradient 2 (AGR2), a pro-oncogenic protein, by the biotinylated peptide Biotin-H10. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological processes to facilitate further research and drug development efforts targeting AGR2.

Quantitative Data Summary

The interaction between this compound and AGR2 has been characterized by high affinity, as determined by surface plasmon resonance (SPR). The binding kinetics reveal a complex interaction, suggesting a two-state binding model.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 6.4 nM | Surface Plasmon Resonance (SPR) | [1][2][3][4][5][6] |

| High-Affinity KD1 | 7.5 nM (± 1.3 nM) | Surface Plasmon Resonance (SPR) | [4] |

| Low-Affinity KD2 | 820 nM (± 130 nM) | Surface Plasmon Resonance (SPR) | [4] |

| H10 IC50 (Cell Viability) | 9-12 µM | Cell Viability Assay | [4][5][7] |

| Effective Concentration (Cell Migration) | 10 µg/mL | Transwell Migration Assay | [1][2][3][4][5] |

| H10-based ELISA Detection Limit | 20-50 ng/mL | Enzyme-Linked Immunosorbent Assay (ELISA) | [4][5][6][8][9] |

Structural Insights into the this compound:AGR2 Interaction

While a crystal structure of the this compound:AGR2 complex is not yet publicly available, molecular docking simulations and mutational analyses have provided significant insights into the binding interface.

Key Binding Regions on AGR2: Cross-linking mass spectrometry has identified two primary regions on AGR2 that are crucial for H10 binding:

-

Region 1: Amino acids surrounding residues 47-60.

-

Region 2: Amino acids surrounding residues 97-116.[7]

Critical Residues for Binding: Site-directed mutagenesis has revealed that mutations in the following residues within these regions diminish the binding of H10 to AGR2, indicating their direct or indirect involvement in the interaction:

-

E60Q: A mutation of glutamic acid at position 60 to glutamine.

-

E96K: A mutation of glutamic acid at position 96 to lysine.[7]

These findings suggest that H10 binds to a composite surface on AGR2 that is sensitive to conformational changes, and that the dimeric form of AGR2 may present a higher affinity binding site.[10]

Below is a DOT script representation of the putative binding of this compound to the AGR2 protein, highlighting the key interaction sites.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound inhibition of AGR2.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to measure the real-time binding affinity and kinetics between this compound and AGR2.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip with a carboxymethylated dextran surface (e.g., CM5 chip)

-

Amine coupling kit containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl[11][12][13]

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP buffer)

-

Recombinant AGR2 protein

-

This compound peptide

Protocol:

-

Chip Activation: Equilibrate the sensor chip with running buffer. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxymethylated surface.[14]

-

Ligand Immobilization: Inject a solution of this compound (e.g., 50 µg/mL in immobilization buffer) over the activated surface. The primary amine groups on the peptide will form covalent bonds with the activated esters on the chip surface.[12]

-

Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.

-

Analyte Binding: Inject varying concentrations of recombinant AGR2 protein in running buffer over the immobilized this compound surface.

-

Data Analysis: Record the sensorgrams showing the association and dissociation phases. Fit the data to a suitable binding model (e.g., 1:1 Langmuir or two-state) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Enzyme-Linked Immunosorbent Assay (ELISA) for AGR2 Detection

An indirect ELISA format can be employed to detect and quantify AGR2, using this compound as a capture agent.[9]

Materials:

-

96-well high-binding microtiter plates

-

This compound peptide

-

Recombinant AGR2 protein (for standard curve)

-

Primary antibody against AGR2

-

HRP-conjugated secondary antibody

-

Coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

TMB substrate solution

-

Stop solution (e.g., 2 M H2SO4)

Protocol:

-

Coating: Coat the wells of a 96-well plate with this compound (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[15][16][17][18][19]

-

Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.[15][16][17][18][19]

-

Sample/Standard Incubation: Add serial dilutions of recombinant AGR2 (for standard curve) or experimental samples to the wells and incubate for 2 hours at room temperature.

-

Primary Antibody Incubation: Wash the plate and add the primary anti-AGR2 antibody. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add TMB substrate. Stop the reaction with stop solution and measure the absorbance at 450 nm.

-

Quantification: Generate a standard curve from the absorbance values of the recombinant AGR2 standards and determine the concentration of AGR2 in the samples.

Transwell Migration Assay

This assay is used to assess the inhibitory effect of this compound on cancer cell migration.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

24-well plates

-

Cancer cell lines known to express AGR2 (e.g., PC3, MCF-7)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound peptide

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.[20]

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.[1][8][20][21][22]

-

Treatment and Seeding: Add the cell suspension to the upper chamber of the inserts. Treat the cells with different concentrations of this compound or a vehicle control.[1][8][20][21][22]

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).[20]

-

Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.[20]

-

Quantification: Count the number of stained, migrated cells in several microscopic fields for each insert. Compare the number of migrated cells in the this compound-treated groups to the control group.

Signaling Pathways and Mechanism of Action

AGR2 is known to promote cancer cell proliferation and migration through its interaction with key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Hippo pathways.[3][7][23][24] this compound, by binding to and inhibiting extracellular AGR2 (eAGR2), is thought to disrupt these pro-oncogenic signals.

AGR2-Mediated Signaling:

-

EGFR Pathway: Intracellular AGR2 facilitates the proper folding and trafficking of EGFR to the cell surface.[3][7][23] Extracellular AGR2 can also enhance EGFR signaling, leading to increased cell proliferation and survival.

-

Hippo Pathway: AGR2 can activate the Hippo pathway co-activator YAP1, which translocates to the nucleus and promotes the transcription of genes involved in cell growth and proliferation, such as the EGFR ligand Amphiregulin (AREG).[7][24][25]

Inhibition by this compound: this compound binds to eAGR2, preventing it from interacting with its cell surface receptors and downstream effectors. This inhibition is hypothesized to lead to:

-

Reduced activation of the EGFR signaling cascade.

-

Decreased activation of YAP1 and subsequent downregulation of target genes.

-

Ultimately, a reduction in cancer cell proliferation and migration.[4]

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on AGR2-mediated signaling.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secretion of pro-oncogenic AGR2 protein in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 9. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dojindo.co.jp [dojindo.co.jp]

- 12. Amine-coupling [sprpages.nl]

- 13. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 15. fortislife.com [fortislife.com]

- 16. sinobiological.com [sinobiological.com]

- 17. addgene.org [addgene.org]

- 18. Protocol for Indirect ELISA - Creative Proteomics [creative-proteomics.com]

- 19. stjohnslabs.com [stjohnslabs.com]

- 20. Transwell Migration Assay [bio-protocol.org]

- 21. corning.com [corning.com]

- 22. clyte.tech [clyte.tech]

- 23. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. embopress.org [embopress.org]

- 25. researchgate.net [researchgate.net]

The Inhibitory Effect of Biotin-H10 on AGR2-Mediated Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anterior Gradient 2 (AGR2) is a protein disulfide isomerase primarily located in the endoplasmic reticulum, where it plays a crucial role in protein folding and maturation.[1] Emerging evidence has implicated AGR2 as a pro-oncogenic factor in a variety of cancers, including breast, prostate, and pancreatic cancer.[2] Its overexpression is correlated with increased tumor growth, metastasis, and resistance to therapy.[3] AGR2 exerts its influence through various signaling pathways, making it a compelling target for cancer therapy. Biotin-H10 is a specific peptide inhibitor of AGR2, demonstrating high-affinity binding with a dissociation constant (KD) of 6.4 nM.[4][5][6] This technical guide provides an in-depth overview of the effects of this compound on AGR2-mediated signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Data Presentation

The following tables summarize the key quantitative data regarding the interaction of this compound with AGR2 and its effects on cancer cell lines.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (KD) | 6.4 nM | - | [4][5][6] |

| IC50 | 9 µM | PC-3 (Prostate Cancer) | [4][7] |

| IC50 | 12 µM | MDA-MB-231 (Breast Cancer) | [8] |

Table 2: Effect of H10 Peptide on Cancer Cell Migration

| Treatment | Concentration | Effect | Cell Line(s) | Reference |

| H10 Peptide | 10 µg/ml | Inhibition of cell migration | Breast and Prostate Cancer | [4][7] |

Signaling Pathways Affected by this compound

This compound, by inhibiting AGR2, modulates several critical signaling pathways involved in cancer progression.

AGR2-p53 and MAPK Signaling Axis

AGR2 has been shown to suppress the tumor suppressor p53 and inhibit the p38 MAPK signaling pathway.[3] By binding to AGR2, this compound is expected to disrupt this inhibition, leading to the reactivation of p53 and p38 MAPK, thereby promoting apoptosis and cell cycle arrest in cancer cells.

EGFR and Hippo Signaling Pathways

AGR2 can modulate the Epidermal Growth Factor Receptor (EGFR) and the Hippo signaling pathway co-activator Yes-associated protein (YAP).[9] Inhibition of AGR2 by this compound can lead to decreased phosphorylation of EGFR and YAP, thereby reducing cell proliferation and migration.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the binding kinetics and affinity between this compound and AGR2.

-

Instrumentation: A Biacore instrument or similar SPR-based biosensor.

-

Sensor Chip: CM5 sensor chip.

-

Immobilization:

-

Activate the carboxymethyl-dextran surface of the CM5 chip using standard amine coupling chemistry (EDC/NHS).

-

Immobilize streptavidin to the activated surface.

-

Inject biotinylated H10 peptide over the streptavidin-coated surface to achieve a stable baseline. A control flow cell should be prepared with streptavidin alone.

-

-

Binding Analysis:

-

Prepare a series of dilutions of purified recombinant AGR2 protein in a suitable running buffer (e.g., HBS-EP+).

-

Inject the AGR2 solutions over the H10-immobilized and control flow cells at a constant flow rate (e.g., 30 µL/min).

-

Record the sensorgrams showing association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the signal from the control flow cell from the H10-immobilized flow cell signal.

-

Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7][10]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for AGR2 Detection

This protocol is for quantifying AGR2 levels, potentially in cell culture supernatants, using this compound as a capture agent.

-

Materials:

-

Streptavidin-coated 96-well plates.

-

Biotinylated H10 peptide.

-

Recombinant AGR2 standard.

-

Primary antibody against AGR2.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution (e.g., 1M H₂SO₄).

-

-

Procedure:

-

Coat the streptavidin plate with biotinylated H10 peptide (e.g., 1 µ g/well ) for 1 hour at room temperature.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 30 minutes at room temperature.

-

Wash the plate three times.

-

Add AGR2 standards and samples to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add the primary anti-AGR2 antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

Cell Viability (MTS/MTT) Assay

This protocol assesses the effect of this compound on the viability of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., PC-3, MDA-MB-231).

-

96-well cell culture plates.

-

This compound.

-

MTS or MTT reagent.

-

Solubilization solution (for MTT).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours). Include a vehicle control.

-

Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

Western Blotting

This protocol is for detecting changes in the expression and phosphorylation of proteins in AGR2-mediated signaling pathways upon treatment with this compound.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, EGFR, p-YAP, YAP, p-p38, p38, p-p53, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

Co-Immunoprecipitation (Co-IP)

This protocol can be used to investigate the disruption of AGR2 protein-protein interactions by this compound.

-

Procedure:

-

Treat cells with or without this compound.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysates with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared lysates with an antibody against AGR2 or a potential interacting partner overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against AGR2 and the suspected interacting protein.[2]

-

Conclusion

This compound presents a promising tool for the targeted inhibition of AGR2, a key player in multiple cancer-related signaling pathways. This guide provides a comprehensive overview of the current understanding of this compound's effects, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development efforts. The provided diagrams offer a clear visualization of the targeted molecular pathways, aiding in the conceptualization of this compound's mechanism of action. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Elucidation of the AGR2 Interactome in Esophageal Adenocarcinoma Cells Identifies a Redox-Sensitive Chaperone Hub for the Quality Control of MUC-5AC | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arp1.com [arp1.com]

- 6. AGR2 antibody (12275-1-AP) | Proteintech [ptglab.com]

- 7. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. path.ox.ac.uk [path.ox.ac.uk]

- 11. broadpharm.com [broadpharm.com]

- 12. Anterior Gradient 2 Is Expressed and Secreted during the Development of Pancreatic Cancer and Promotes Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Co-Immunoprecipitation with Biotin-H10

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for utilizing Biotin-H10, a high-affinity peptide binder of Anterior Gradient 2 (AGR2), in co-immunoprecipitation (Co-IP) experiments. AGR2 is a protein disulfide isomerase frequently overexpressed in various cancers and implicated in tumor progression, making it a significant target for therapeutic intervention and protein-protein interaction studies.[1][2][3][4] this compound serves as a specific "bait" to capture AGR2 and its associated protein complexes from cell lysates, enabling the identification and characterization of novel protein interactions and the elucidation of AGR2-mediated signaling pathways.

This compound is the N-terminal biotinylated version of the H10 peptide (sequence: MKMQVRIYLV), which exhibits a strong binding affinity for AGR2.[5][6] This high affinity allows for efficient and specific pulldown of AGR2 and its interacting partners. The biotin tag facilitates capture through the strong and specific interaction with streptavidin-conjugated beads.[7][8]

Principle of the Method

The co-immunoprecipitation procedure using this compound involves the following key steps: A cell lysate containing the target protein AGR2 and its potential binding partners is prepared under non-denaturing conditions to preserve protein-protein interactions. The lysate is then incubated with this compound, which acts as the bait by binding specifically to AGR2. Subsequently, streptavidin-coated magnetic or agarose beads are added to the lysate. These beads have an extremely high affinity for the biotin tag on the H10 peptide, effectively capturing the this compound-AGR2-protein complex. After a series of washes to remove non-specific binders, the captured protein complexes are eluted from the beads. The eluted proteins can then be identified and analyzed using downstream applications such as Western blotting or mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction between this compound and AGR2, as well as its effect on cancer cell lines.

| Parameter | Value | Reference |

| Binding Affinity (KD) | 6.4 nM | [5][6][9] |

| Inhibition of Cell Viability (IC50) | 9-12 µM (in cancer cell lines) | [10] |

| Inhibition of Cancer Cell Migration | Effective at 10 µg/ml | [10] |

Experimental Protocols

Materials and Reagents

-

This compound peptide (Store at -20°C or -80°C, protected from light)[9]

-

Streptavidin magnetic beads

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., TBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli buffer or a gentle elution buffer)

-

Control scrambled-biotin peptide

-

Recombinant AGR2 protein (for positive control)

-

Cell lines expressing AGR2 (e.g., MCF-7, 22Rv1)[10]

Detailed Co-Immunoprecipitation Protocol

This protocol is adapted from a published study utilizing this compound for pulldown of AGR2.[7]

1. Preparation of Cell Lysate a. Culture cells of interest to approximately 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a fresh, pre-chilled tube. g. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

2. Bead Preparation and this compound Immobilization a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer 250 µL of the bead slurry to a microcentrifuge tube. c. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. d. Wash the beads three times with 1 mL of wash buffer (TBS with 0.1% Tween-20). e. After the final wash, resuspend the beads in a suitable volume of wash buffer. f. Add 100 µg of this compound peptide (and a scrambled-biotin peptide for the negative control in a separate tube) to the washed beads. g. Incubate for 1 hour at room temperature with gentle rotation to allow for immobilization of the biotinylated peptide. h. After incubation, wash the beads three times with wash buffer to remove any unbound peptide.

3. Co-Immunoprecipitation a. To the beads with immobilized this compound (and the negative control beads), add 1-3 mg of total protein from the cleared cell lysate. b. Incubate overnight at 4°C with gentle rotation to allow for the formation of the this compound-AGR2-protein complex. c. As a positive control, incubate beads with immobilized this compound with purified recombinant AGR2 protein.

4. Washing a. After the overnight incubation, place the tubes on a magnetic stand to pellet the beads. b. Carefully remove and discard the supernatant (this can be saved as the "unbound" fraction for analysis). c. Wash the beads three to five times with 1 mL of ice-cold wash buffer. With each wash, resuspend the beads completely and then pellet them using the magnetic stand. These stringent washes are crucial for removing non-specifically bound proteins.

5. Elution a. After the final wash, remove all residual wash buffer. b. To elute the captured proteins, add 20-50 µL of 2x Laemmli sample buffer directly to the beads. c. Heat the samples at 95-100°C for 5-10 minutes. d. Place the tubes on a magnetic stand and carefully collect the supernatant, which contains the eluted proteins.

6. Downstream Analysis a. The eluted protein samples are now ready for analysis by SDS-PAGE and Western blotting to detect AGR2 and its potential interacting partners. b. For the identification of unknown interacting proteins, the eluted samples can be subjected to mass spectrometry analysis.

Diagrams

Experimental Workflow for this compound Co-Immunoprecipitation

Caption: Workflow of this compound Co-Immunoprecipitation.

AGR2 Signaling Pathway Interactions

AGR2 is known to interact with and modulate several key signaling pathways involved in cancer progression. For instance, it can regulate the p53 tumor suppressor pathway and influence the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[11][12] The following diagram illustrates a simplified model of these interactions.

Caption: Simplified AGR2 Signaling Interactions.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer [frontiersin.org]

- 3. Characterization of the AGR2 Interactome Uncovers New Players of Protein Disulfide Isomerase Network in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AGR2 - Wikipedia [en.wikipedia.org]

- 6. arp1.com [arp1.com]

- 7. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. The Anterior Gradient-2 Pathway as a Model for Developing Peptide...: Ingenta Connect [ingentaconnect.com]

- 12. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Biotin-H10 as a Capture Agent in a Novel Anterior Gradient 2 (AGR2) ELISA

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of the biotinylated peptide, Biotin-H10, as a high-affinity capture agent in a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Anterior Gradient 2 (AGR2), a protein implicated in various cancers.

Introduction

Anterior Gradient 2 (AGR2) is a protein disulfide isomerase primarily located in the endoplasmic reticulum, where it is involved in protein folding.[1][2] Elevated levels of extracellular AGR2 (eAGR2) have been associated with poor prognosis in several adenocarcinomas, making it a promising biomarker for cancer diagnostics and a potential therapeutic target.[2] Traditional sandwich ELISAs for AGR2 typically utilize monoclonal or polyclonal antibodies for both capture and detection. This document describes a novel ELISA that employs a specific biotinylated peptide, H10, for the capture of AGR2, offering high affinity and specificity.

Principle of the this compound AGR2 ELISA

This assay is a sandwich ELISA that utilizes the high affinity of the this compound peptide for AGR2. The workflow begins with the immobilization of this compound onto a streptavidin-coated microplate. Subsequently, the sample containing AGR2 is added, and the AGR2 protein is captured by the immobilized H10 peptide. A specific anti-AGR2 antibody is then used for detection, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a TMB substrate results in a colorimetric signal that is proportional to the amount of AGR2 present in the sample.

Performance Characteristics

The this compound based ELISA demonstrates robust performance for the detection of eAGR2 in various sample types.

Quantitative Data Summary

| Parameter | This compound ELISA | Commercial AGR2 ELISA Kit 1 | Commercial AGR2 ELISA Kit 2 | Commercial AGR2 ELISA Kit 3 |

| Capture Agent | This compound Peptide | Anti-AGR2 Antibody | Anti-AGR2 Antibody | Anti-AGR2 Antibody |

| Detection Limit | 20-50 ng/mL | 0.1 ng/mL | 0.059 ng/mL | 10.6 pg/mL |

| Quantitative Range | 20-1,000 ng/mL (in PBS), 20-3,000 ng/mL (in cell media) | 0.16-10 ng/mL | 0.156-10 ng/mL | 23.4-1500 pg/mL |

| Binding Affinity (KD) | 6.4 nM | Not specified | Not specified | Not specified |

| Intra-Assay Precision | Not specified | < 10% | < 10% | < 5.31% |

| Inter-Assay Precision | Not specified | < 10% | < 12% | < 5.31% |

Experimental Protocols

Materials and Reagents

-

Streptavidin-coated 96-well microtiter plates

-

This compound peptide

-

Recombinant AGR2 protein (for standard curve)

-

Anti-AGR2 primary antibody

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., 25 mM Tris-buffered saline (TBS) with 0.1% BSA and 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% BSA in wash buffer)

-

TMB Substrate

-

Stop Solution (e.g., 2 M Sulfuric Acid)

-

Samples (e.g., cell culture supernatant, serum, plasma)

Assay Procedure

-

Plate Preparation: Incubate 1 µg of this compound peptide dissolved in wash buffer in each well of a streptavidin-coated 96-well plate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with 5% BSA in wash buffer for 30 minutes at room temperature to prevent non-specific binding.

-

Sample/Standard Incubation: Prepare a standard curve of AGR2 protein in the appropriate buffer (e.g., PBS or cell culture media). Add 100 µL of standards and samples to the wells and incubate for 2 hours at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add the anti-AGR2 primary antibody (diluted in wash buffer) to each well and incubate for 2 hours at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding AGR2 concentrations. Use a four-parameter logistic (4PL) regression model to fit the curve and determine the concentration of AGR2 in the unknown samples.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Biotin-H10 in Cell Viability and Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-H10 is a high-affinity peptide inhibitor of the Anterior Gradient 2 (AGR2) protein, a factor implicated in cancer progression and metastasis.[1][2][3][4] This document provides detailed protocols for utilizing this compound in fundamental cancer research assays: cell viability and cell migration. The provided methodologies and data serve as a guide for investigating the efficacy of this compound as a potential anti-cancer agent.

Mechanism of Action

This compound exerts its effects by specifically targeting AGR2, a protein disulfide isomerase that plays a crucial role in the proper folding of proteins within the endoplasmic reticulum.[5] Upregulation of AGR2 has been correlated with poor prognosis in various cancers.[5][6] this compound, by inhibiting AGR2, has been shown to decrease the viability of cancer cells.[1][2][3] The proposed signaling cascade involves the disruption of the Epidermal Growth Factor Receptor (EGFR) and Hippo signaling pathways. AGR2 is known to regulate EGFR signaling, and its inhibition by this compound can lead to downstream effects on the Hippo pathway's co-activator, Yes-associated protein 1 (YAP1).[5][7][8][9]

Data Presentation

Table 1: In Vitro Cell Viability of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) of the H10 peptide in two cancer cell lines after 48 hours of treatment, as determined by an ATP-based viability assay.[1]

| Cell Line | IC50 (µM) |

| MDA-MB-231 (Breast Cancer) | 12[1] |

| PC-3 (Prostate Cancer) | 9[1] |

Table 2: In Vitro Cell Migration Inhibition by this compound

This table presents the qualitative and comparative inhibition of cell migration by the H10 peptide.

| Cell Line | Treatment | Concentration | Result |

| PC-3 (Prostate Cancer) | H10 peptide | 10 µg/ml | Comparable inhibition to Taxol[1] |

| PC-3 (Prostate Cancer) | Taxol (Positive Control) | 5 nM | Inhibition of cell migration[1] |

Experimental Protocols

Cell Viability Assay: ATP-Based Luminescence Assay

This protocol is adapted from standard ATP-based viability assay methodologies and is suitable for determining the effect of this compound on the viability of adherent or suspension cells. The principle lies in the quantification of ATP, an indicator of metabolically active, viable cells.

Materials:

-

96-well white, clear-bottom tissue culture plates

-

This compound

-

Control peptide (scrambled sequence)

-

Cancer cell lines of interest (e.g., MDA-MB-231, PC-3)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding:

-

For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

For suspension cells, seed 10,000-20,000 cells per well in a 96-well plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and the control peptide in complete cell culture medium.

-

Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the peptides. Include wells with medium only (background) and cells with vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

ATP Assay:

-

Equilibrate the plate and the ATP assay reagent to room temperature for at least 30 minutes.

-

Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the background luminescence from all readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Cell Migration Assay: Transwell Assay

This protocol describes a transwell migration assay (also known as a Boyden chamber assay) to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

24-well plate with transwell inserts (typically 8 µm pore size for cancer cells)

-

This compound

-

Control peptide (scrambled sequence)

-

Cancer cell lines of interest (e.g., PC-3)

-

Serum-free cell culture medium

-

Complete cell culture medium (as chemoattractant)

-

Phosphate-Buffered Saline (PBS)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain (e.g., 0.5% in 25% methanol)

-

Microscope

Procedure:

-

Preparation of Transwell Inserts:

-

If required, pre-coat the transwell inserts with an extracellular matrix protein (e.g., fibronectin, collagen) and allow them to dry.

-

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours before the assay by culturing them in serum-free medium.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of complete cell culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension to the upper chamber of the transwell insert.

-

Add this compound, control peptide, or a positive control inhibitor (e.g., Taxol) to the upper chamber along with the cells at the desired concentrations.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration (e.g., 12-24 hours).

-

-

Quantification of Migration:

-

Carefully remove the transwell inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.

-

Stain the migrated cells by immersing the insert in a crystal violet solution for 20-30 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

-

Data Acquisition and Analysis:

-

Visualize and count the migrated cells in several random fields of view under a microscope.

-

Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

-

Calculate the percentage of migration inhibition for each treatment condition relative to the vehicle control.

-

Mandatory Visualizations

Caption: Experimental workflows for cell viability and migration assays.

Caption: this compound signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | AGR2抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. arp1.com [arp1.com]

- 5. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevalence and Significance of AGR2 Expression in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: Localization of AGR2 using Biotin-H10 in Immunofluorescence

Introduction

Anterior Gradient 2 (AGR2) is a protein disulfide isomerase primarily located in the endoplasmic reticulum (ER)[1][2]. It plays a crucial role in protein folding and secretion, particularly of mucins[2][3]. Aberrant expression and extracellular secretion of AGR2 have been implicated in the progression and metastasis of various cancers, including breast, prostate, and pancreatic cancer, making it a significant biomarker and therapeutic target[1][4][5]. The localization of AGR2, both intracellularly and on the cell surface, is of great interest to researchers studying its pathological functions.

Biotin-H10 is a high-affinity peptide that specifically binds to AGR2 with a dissociation constant (Kd) of 6.4 nM[6][7][8]. This specific interaction can be leveraged for the detection and localization of AGR2 in fixed cells and tissues. This application note describes a method for localizing AGR2 using this compound in conjunction with tyramide signal amplification (TSA) for enhanced immunofluorescence detection. TSA is a powerful technique that amplifies the fluorescent signal by depositing a large number of biotin or fluorophore-labeled tyramide molecules at the site of the target, enabling the detection of low-abundance proteins[9][10][11][12][13].

Principle of the Method

The method involves the use of this compound as a primary probe to bind to the AGR2 protein in fixed biological samples. The biotin tag on the H10 peptide is then recognized by a streptavidin-horseradish peroxidase (HRP) conjugate. In the presence of hydrogen peroxide, the HRP enzyme catalyzes the conversion of biotinyl tyramide into a highly reactive radical. This radical covalently binds to tyrosine residues on proteins in the immediate vicinity of the AGR2-Biotin-H10 complex. Finally, the deposited biotin molecules are detected with a fluorescently labeled streptavidin, resulting in a significantly amplified signal at the site of AGR2 localization.

Quantitative Data

The following table summarizes key quantitative data related to the components and interactions described in this protocol.

| Parameter | Value | Reference |

| Binding Affinity (Kd) of H10 to AGR2 | 6.4 nM | [6][7][8] |

| AGR2 Expression in Prostate Cancer vs. Normal Tissue | ~50-fold higher RNA signal in cancer cells | [14] |

| Serum AGR2 in Metastatic vs. Non-metastatic Breast Cancer | 3.77 ng/dl vs. 1.76 ng/dl (p < 0.01) | [15] |

Experimental Protocols

Materials

-

This compound peptide

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Streptavidin-HRP conjugate

-

Biotinyl Tyramide reagent

-

Amplification buffer (as per TSA kit manufacturer's instructions)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Protocol for Immunofluorescence Staining of AGR2 using this compound and TSA

1. Sample Preparation:

-

For FFPE tissue sections: Deparaffinize and rehydrate the sections through a series of xylene and graded ethanol washes. Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).

-

For cultured cells: Grow cells on sterile coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

2. Permeabilization:

-

Wash the fixed samples twice with PBS.

-

Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature. This step is crucial for intracellular targets.

-

Wash three times with PBS.

3. Blocking:

-

Incubate the samples with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

4. This compound Incubation:

-

Dilute this compound peptide to the desired concentration (e.g., 1-10 µM) in blocking buffer.

-

Incubate the samples with the diluted this compound solution overnight at 4°C in a humidified chamber.

5. Streptavidin-HRP Incubation:

-

Wash the samples three times with PBS.

-

Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.

-

Incubate the samples with the Streptavidin-HRP solution for 1 hour at room temperature.

6. Tyramide Signal Amplification:

-

Wash the samples three times with PBS.

-

Prepare the biotinyl tyramide working solution by diluting it in the amplification buffer as recommended by the manufacturer.

-

Incubate the samples with the biotinyl tyramide solution for 5-10 minutes at room temperature, protected from light.

-

Stop the reaction by washing thoroughly with PBS.

7. Fluorescent Detection:

-

Dilute the fluorescently labeled streptavidin in blocking buffer.

-

Incubate the samples with the fluorescent streptavidin solution for 1 hour at room temperature, protected from light.

8. Counterstaining and Mounting:

-

Wash the samples three times with PBS.

-

Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

9. Imaging:

-

Visualize the samples using a fluorescence microscope with the appropriate filter sets. The signal from the fluorescent streptavidin will indicate the localization of AGR2.

Visualizations

References

- 1. Antibodies Biotinylated Using a Synthetic Z-domain from Protein A Provide Stringent In Situ Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In situ detection of protein interactions for recombinant therapeutic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]

- 5. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 6. lifetein.com [lifetein.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BestProtocols: IHC Frozen Tissue—Indirect Method (biotin) | Thermo Fisher Scientific - US [thermofisher.com]

- 9. sartorius.com [sartorius.com]

- 10. In-vivo Cross-linking of Biotinylated Peptide Ligands to Cell Surface Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. m.youtube.com [m.youtube.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. AGR2 - Wikipedia [en.wikipedia.org]

- 14. Differential expression of anterior gradient gene AGR2 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer [frontiersin.org]

Application Note: Quantitative Analysis of Anterior Gradient 2 (AGR2) Protein Levels Using a Biotin-H10 Peptide-Based ELISA

Audience: This document is intended for researchers, scientists, and drug development professionals interested in the quantitative measurement of the cancer-associated protein, Anterior Gradient 2 (AGR2).

Introduction

Anterior Gradient 2 (AGR2) is a protein disulfide isomerase (PDI) primarily located in the endoplasmic reticulum (ER) where it is involved in protein folding and maturation.[1][2][3] In numerous adenocarcinomas, including breast, prostate, pancreatic, and lung cancer, AGR2 is significantly overexpressed.[2][4][5] Unlike in normal cells where AGR2 is intracellular, cancer cells can secrete AGR2 into the extracellular environment (eAGR2).[1][5] Elevated levels of eAGR2 in biological fluids like serum, plasma, and urine have been correlated with poor prognosis, making it a promising biomarker for cancer detection, monitoring, and a potential therapeutic target.[2][6][7]